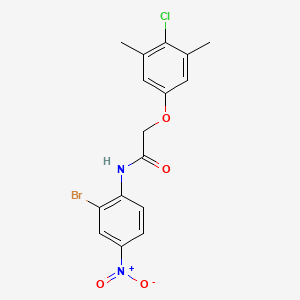![molecular formula C16H23FN2OS B4891783 N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4891783.png)
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide, also known as DBF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. DBF is a thioamide derivative of 4-fluorobenzamide and contains a dibutylamino group that acts as an electron donor, making it an ideal candidate for ROS detection.
Wirkmechanismus
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide works by reacting with ROS to produce a fluorescent product that can be detected using fluorescence microscopy or spectroscopy. The dibutylamino group in N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide acts as an electron donor, making it highly susceptible to oxidation by ROS. Upon oxidation, N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide undergoes a structural change that results in the production of a fluorescent product.
Biochemical and Physiological Effects:
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide has no known biochemical or physiological effects on living cells. It is a non-toxic compound that can be used safely in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is its high sensitivity and selectivity for detecting ROS in living cells. It is a non-invasive technique that can be used to monitor ROS levels in real-time and in situ. N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is also a relatively inexpensive and easy-to-use probe that can be synthesized using standard laboratory techniques.
One limitation of N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is its limited stability in aqueous solutions. It can undergo hydrolysis and oxidation, which can affect its fluorescence properties. Additionally, N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is not suitable for detecting all types of ROS, and its selectivity may vary depending on the cellular environment.
Zukünftige Richtungen
There are several future directions for the use of N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide in scientific research. One potential application is in the development of new therapies for diseases that are associated with ROS, such as cancer and neurodegenerative diseases. N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide can be used to monitor ROS levels in living cells and to develop new drugs that target ROS.
Another future direction is in the development of new imaging techniques for studying cellular processes. N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide can be used to monitor changes in ROS levels in real-time and in situ, providing valuable insights into the mechanisms underlying various physiological and pathological processes.
In conclusion, N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is a promising compound with significant potential for scientific research. Its ability to detect ROS in living cells makes it a valuable tool for understanding the role of these molecules in various physiological and pathological processes. With further research, N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide may find applications in the development of new therapies for diseases associated with ROS and in the development of new imaging techniques for studying cellular processes.
Synthesemethoden
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide can be synthesized through a multi-step process involving the reaction of 4-fluorobenzoyl chloride with dibutylamine to form N,N-dibutyl-4-fluorobenzamide, which is then treated with carbon disulfide and triethylamine to form the thioamide derivative, N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide. The synthesis of N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is a relatively straightforward process and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide has been extensively studied for its potential application as a fluorescent probe for detecting ROS in living cells. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. The ability to detect ROS in living cells is essential for understanding their role in these processes and developing new therapies to target them.
Eigenschaften
IUPAC Name |
N-(dibutylcarbamothioyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2OS/c1-3-5-11-19(12-6-4-2)16(21)18-15(20)13-7-9-14(17)10-8-13/h7-10H,3-6,11-12H2,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSSMCOYNONLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)NC(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(dibutylcarbamothioyl)-4-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4891701.png)


![1-(2-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891727.png)
![2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)
![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4891745.png)
![2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4891750.png)
![1-(2-pyridinyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B4891755.png)

![3-(2-methoxyphenyl)-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4891768.png)

![dimethyl 2-[ethoxy(methyl)phosphoryl]succinate](/img/structure/B4891788.png)
![2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4891798.png)
